2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide]
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Overview
Description
2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide] is a complex organic compound with a unique structure that includes disulfide linkages and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide] typically involves the reaction of naphthalen-2-yl acetamide with a disulfide-containing reagent under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide] can undergo various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can introduce various functional groups onto the naphthalene rings .
Scientific Research Applications
2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide] involves its interaction with molecular targets through its disulfide and naphthalene moieties. The disulfide bonds can undergo redox reactions, influencing cellular redox states, while the naphthalene rings can interact with various biomolecules through π-π stacking and hydrophobic interactions. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(2-oxopropane-1,3-diyl)diisoindoline-1,3-dione]: Similar in structure but with isoindoline moieties instead of naphthalene.
2,2’-[(2-oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione)]: Contains indene-dione moieties, offering different chemical properties.
Uniqueness
2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide] is unique due to its combination of disulfide linkages and naphthalene rings, which provide distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H24N2O3S2 |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-[3-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxopropyl]sulfanylacetamide |
InChI |
InChI=1S/C27H24N2O3S2/c30-25(15-33-17-26(31)28-23-11-9-19-5-1-3-7-21(19)13-23)16-34-18-27(32)29-24-12-10-20-6-2-4-8-22(20)14-24/h1-14H,15-18H2,(H,28,31)(H,29,32) |
InChI Key |
UNQRGORDEUXIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC(=O)CSCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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